N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-4-3-5-14(8-12)18-2)13-6-7-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3 |
InChI Key |
NLVUITILBHVVKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Benzo[d] dioxol-5-amine
Direct alkylation involves reacting benzo[d]dioxol-5-amine with 3-methoxybenzyl chloride or bromide in the presence of a base. This method is favored for its simplicity but requires precise control of stoichiometry and temperature to avoid over-alkylation.
Reaction Scheme:
Optimization Parameters:
-
Base Selection: Potassium carbonate (KCO) in dimethylformamide (DMF) achieves 68–72% yield, while sodium hydride (NaH) in tetrahydrofuran (THF) improves yield to 78% but poses safety risks.
-
Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity, whereas THF reduces side reactions.
-
Temperature: Reactions at 60–80°C for 12–24 hours balance speed and purity.
Table 1: Direct Alkylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 24 | 72 |
| NaH | THF | 60 | 12 | 78 |
| NaOH | EtOH | 70 | 18 | 65 |
Reductive Amination
Reductive amination offers higher regioselectivity by condensing benzo[d]dioxol-5-amine with 3-methoxybenzaldehyde followed by reduction. Sodium cyanoborohydride (NaBHCN) or hydrogenation catalysts are commonly used.
Reaction Scheme:
Key Findings:
-
Catalyst Efficiency: NaBHCN in methanol at pH 5–6 achieves 85% yield, while palladium on carbon (Pd/C) under hydrogen gas reaches 88%.
-
Side Reactions: Over-reduction of the imine intermediate is mitigated by maintaining acidic conditions.
Table 2: Reductive Amination Performance Metrics
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBHCN | MeOH | 5.5 | 85 |
| H/Pd/C | EtOAc | N/A | 88 |
| NaBH | THF | 7.0 | 62 |
Multi-Step Synthesis via Intermediate Formation
Industrial-scale production often employs multi-step routes to enhance purity. A representative pathway involves:
-
Synthesis of N-Methylbenzo[d]dioxol-5-amine: Methylation of the primary amine using methyl iodide.
-
Benzylation with 3-Methoxybenzyl Bromide: Alkylation under phase-transfer conditions.
Advantages:
-
Purity Control: Isolation of intermediates reduces byproducts.
Challenges:
-
Cost: Additional steps increase reagent and time expenditures.
-
Waste Generation: Halide byproducts require careful disposal.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial and Laboratory Use
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 72–78 | 95–98 | Moderate | High |
| Reductive Amination | 85–88 | 97–99 | High | Moderate |
| Multi-Step Synthesis | 90–92 | >99 | High | Low |
Reductive amination strikes the best balance between yield and practicality, whereas multi-step synthesis is reserved for high-purity applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The benzo[d][1,3]dioxol-5-amine moiety is a common structural motif in medicinal chemistry due to its electron-rich aromatic system, which enhances π-π interactions with biological targets. Key derivatives include:
Key Observations :
Bioactivity and Therapeutic Potential
Antimalarial Activity
Compound 2g (N-(benzo[1,3]dioxol-5-yl)-propanamide derivative) demonstrated potent falcipain-2 inhibition (IC₅₀ = 1.2 µM), highlighting the role of the benzo[d][1,3]dioxol-5-amine core in binding protease active sites . The target compound’s 3-methoxybenzyl group could further optimize hydrophobic interactions in similar enzyme targets.
Antiviral Activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d ) showed efficacy against HIV-1 Vif (87% yield in synthesis), suggesting that electron-withdrawing substituents (e.g., nitro groups) enhance antiviral activity . The absence of such groups in the target compound may limit its direct antiviral utility but highlights scaffold versatility.
Enzyme Inhibition and Catalysis
Acetamide derivatives of benzo[d][1,3]dioxol-5-amine (e.g., 7a–e in ) were synthesized as halogen bond donors for medicinal chemistry applications. The target compound’s N-methyl group could reduce metabolic degradation compared to acetylated analogs.
Critical Analysis of Pharmacological Profiles
Metabolic Stability
Selectivity and Toxicity
- Bulky substituents (e.g., cyclopentyl in ) may improve selectivity for target enzymes but increase off-target risks due to hydrophobic interactions.
- The methylenedioxy ring in all analogs carries a risk of hepatotoxicity via metabolic formation of catechol intermediates, necessitating structural mitigation strategies .
Biological Activity
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound notable for its unique structural features, including a methoxybenzyl group and a methylated benzo[d][1,3]dioxole amine. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of approximately 273.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and intriguing biological properties.
Synthesis
The synthesis of this compound typically involves several key steps that allow for the efficient production of the target compound with high purity. The methods employed can include:
- Condensation reactions involving the appropriate amines and aldehydes.
- Reduction processes to achieve the desired amine functionalities.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration. Key activities include:
-
Antiproliferative Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. The IC50 values (the concentration required for 50% inhibition) suggest significant potential against specific types of cancer.
Cell Line IC50 (µM) MCF-7 (Breast) 3.1 HCT116 (Colon) 4.0 HEK293 (Kidney) 5.3 -
Antimicrobial Activity : The compound has demonstrated selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Bacterial Strain MIC (µM) S. aureus 16 E. faecalis 8 - Cytotoxicity Studies : Comparative studies with known antiproliferative agents like doxorubicin have shown that this compound possesses competitive cytotoxic effects, indicating its potential as a lead structure for drug development.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity Studies : Interaction studies suggest that this compound may bind to specific receptors or enzymes involved in cellular proliferation and apoptosis pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR):
- Antiproliferative Activity in Cancer Models : A study highlighted that derivatives similar to this compound exhibited varying degrees of antiproliferative activity across different cancer cell lines, emphasizing the importance of functional group positioning on efficacy .
- Antimicrobial Efficacy : Another research effort demonstrated that methoxy-substituted compounds showed enhanced antimicrobial activity compared to their unsubstituted counterparts, suggesting that the methoxy group contributes positively to bioactivity .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine?
Answer:
The synthesis of this compound involves multi-step reactions, including alkylation/amination of the benzodioxole core and subsequent functionalization. Key considerations include:
- Reagent Selection : Use methylating agents like methyl iodide or dimethyl sulfate for N-methylation, as seen in analogous syntheses of N,N-dimethylbenzodioxol-5-amine derivatives .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance nucleophilic substitution efficiency. For example, Pt/C-catalyzed methylation with formic acid requires toluene as a solvent at 80°C .
- Purification : Column chromatography (e.g., n-pentane/EtOAC gradients) or recrystallization (using HCl salt formation) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 6.3–7.2 ppm for benzodioxole and methoxybenzyl groups) and methyl groups (δ 2.8–3.1 ppm for N-methyl). Splitting patterns (e.g., doublets for J = 8.5 Hz in benzodioxole) confirm substitution positions .
- HRMS : Validate molecular weight (e.g., m/z 314.13 for C17H18NO3) with <1 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives, as demonstrated for oxalamide analogs .
Advanced: How do electronic effects of the methoxy and benzodioxole groups influence reactivity?
Answer:
The methoxy group (electron-donating) increases electron density on the benzyl ring, enhancing electrophilic substitution (e.g., nitration). Conversely, the benzodioxole moiety (electron-withdrawing due to oxygen atoms) directs reactivity to the 5-position. Experimental evidence includes:
- Friedel-Crafts Alkylation : The methoxybenzyl group stabilizes carbocation intermediates, enabling regioselective coupling .
- Nucleophilic Aromatic Substitution : Electron-deficient benzodioxole derivatives react preferentially at the 5-position with amines or thiols .
Advanced: What methodological approaches are used to evaluate its biological activity?
Answer:
- In Vitro Cytotoxicity Assays : Screen against cancer cell lines (e.g., HeLa, A549) using MTT assays. IC50 values <5 µM (similar to benzodioxol-5-ylmethyl thiazol-2-amines) indicate antitumor potential .
- Apoptosis Mechanism Studies :
- Enzyme Inhibition Assays : Test FAAH or kinase inhibition using fluorogenic substrates (e.g., 50% inhibition at 10 µM suggests therapeutic relevance) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., IC50 variability across studies) require:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa), passage numbers, and assay conditions (e.g., 48-hr incubation) .
- Metabolic Stability Tests : Assess compound degradation in culture media via LC-MS to confirm active concentration .
- Comparative SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity trends .
Advanced: What strategies are effective for improving metabolic stability?
Answer:
- Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy (electron-withdrawing) to reduce CYP450-mediated oxidation .
- Prodrug Design : Convert the amine to a carbamate or acyloxyalkyl derivative for controlled release .
- Deuterium Incorporation : Replace labile C-H bonds in the benzyl group with C-D bonds to slow metabolism, as shown for similar phenethylamines .
Basic: What are common impurities in its synthesis, and how are they mitigated?
Answer:
- By-Products : Unreacted starting materials (e.g., 3-methoxybenzyl chloride) or over-methylated derivatives.
- Mitigation :
Advanced: How is computational chemistry applied to study its interactions with biological targets?
Answer:
- Molecular Docking : Simulate binding to enzyme active sites (e.g., FAAH) using AutoDock Vina. The methoxy group’s hydrophobic interactions with Phe432 in FAAH correlate with inhibitory activity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Predict IC50 values from electronic descriptors (e.g., Hammett σ constants for substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
